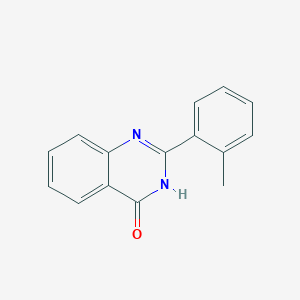

2-(o-Tolyl)quinazolin-4(1H)-one

Description

Structure

3D Structure

Properties

CAS No. |

18818-39-8 |

|---|---|

Molecular Formula |

C15H12N2O |

Molecular Weight |

236.27 g/mol |

IUPAC Name |

2-(2-methylphenyl)-3H-quinazolin-4-one |

InChI |

InChI=1S/C15H12N2O/c1-10-6-2-3-7-11(10)14-16-13-9-5-4-8-12(13)15(18)17-14/h2-9H,1H3,(H,16,17,18) |

InChI Key |

TVFWFWOQIWIDNS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2 |

Origin of Product |

United States |

Mechanistic Pathways in 2 O Tolyl Quinazolin 4 1h One Formation

Investigation of Reaction Mechanisms through Experimental and Theoretical Approaches

The formation of 2-(o-Tolyl)quinazolin-4(1H)-one from 2-aminobenzamide (B116534) and o-tolualdehyde is generally understood to proceed through a multi-step mechanism. Experimental evidence, supported by theoretical calculations such as Density Functional Theory (DFT), has elucidated the key stages of this transformation. researchgate.net

The reaction typically initiates with the acid- or base-catalyzed condensation between the primary amine of 2-aminobenzamide and the carbonyl group of o-tolualdehyde. This step forms a Schiff base or an imine intermediate. The subsequent and crucial step is an intramolecular cyclization to form a 2,3-dihydroquinazolin-4(1H)-one intermediate. researchgate.netnih.gov The final step involves the oxidation of this dihydro-intermediate to yield the stable aromatic quinazolinone ring system. nih.gov

| Step | Description | Intermediate Formed |

| 1. Condensation | The nucleophilic amino group of 2-aminobenzamide attacks the electrophilic carbonyl carbon of o-tolualdehyde, followed by dehydration. | Schiff Base / Imine |

| 2. Cyclization | Intramolecular nucleophilic attack by the amide nitrogen onto the imine carbon. | 2-(o-Tolyl)-2,3-dihydroquinazolin-4(1H)-one |

| 3. Oxidation | Dehydrogenation of the dihydro-intermediate to form the aromatic quinazolinone ring. | 2-(o-Tolyl)quinazolin-4(1H)-one |

This interactive table summarizes the key mechanistic steps in the formation of 2-(o-Tolyl)quinazolin-4(1H)-one.

Some modern synthetic approaches, utilizing visible light, propose a catalyst- and external oxidant-free cyclocondensation, suggesting that photo-excitation can facilitate the reaction sequence. rsc.org

Role of Oxidants and Catalysts in Cyclization and Coupling Reactions

Catalysts and oxidants are pivotal in driving the synthesis of 2-(o-Tolyl)quinazolin-4(1H)-one, often determining the efficiency and mildness of the reaction conditions. The synthesis can be viewed as two distinct stages: the initial cyclization to the dihydro-intermediate and the subsequent oxidation.

A variety of catalytic systems have been developed to promote this transformation. For instance, Lewis acids like tin(II) chloride (SnCl₂) have been effectively used to catalyze the initial condensation and cyclization of 2-aminobenzamide with aldehydes under microwave irradiation. nih.gov Iron-catalyzed cyclization has also been reported as an efficient method. rsc.org Furthermore, copper(I) catalysts are known to facilitate oxidative cyclization processes, where the catalyst may play a role in both the cyclization and the subsequent oxidation, often using an external oxidant. researchgate.net

The final oxidation step is critical for the formation of the stable aromatic quinazolinone. This dehydrogenation can be achieved using classical chemical oxidants like potassium permanganate (B83412) (KMnO₄), which converts the synthesized 2-(o-tolyl)-2,3-dihydroquinazolin-4(1H)-one to the final product. nih.gov In greener approaches, molecular oxygen, often from ambient air, can serve as the terminal oxidant, particularly in photocatalytic systems. researchgate.net Iodine has also been employed to promote oxidative cyclization reactions leading to quinazolinones. researchgate.net

| Catalyst/Oxidant | Role in Synthesis | Typical Reaction Stage |

| Tin(II) chloride (SnCl₂) nih.gov | Lewis acid catalyst | Condensation and Cyclization |

| Iron Catalysts rsc.org | Catalyst | Cyclization |

| Copper (Cu) Catalysts researchgate.net | Catalyst | Oxidative Cyclization |

| Potassium Permanganate (KMnO₄) nih.gov | Oxidant | Oxidation/Dehydrogenation |

| Molecular Oxygen (O₂) researchgate.net | Oxidant | Oxidation/Dehydrogenation |

| Iodine researchgate.net | Promoter/Catalyst | Oxidative Cyclization |

This interactive table outlines the functions of various catalysts and oxidants in the synthesis of 2-(o-Tolyl)quinazolin-4(1H)-one.

Intramolecular Nucleophilic Cyclization and Substitution Mechanisms

The key ring-forming step in the synthesis of 2-(o-Tolyl)quinazolin-4(1H)-one is an intramolecular nucleophilic cyclization. nih.gov Following the initial condensation of 2-aminobenzamide and o-tolualdehyde to form the corresponding imine, the molecule is primed for cyclization.

The mechanism involves the nitrogen atom of the benzamide (B126) group acting as an intramolecular nucleophile. It attacks the electrophilic carbon atom of the imine C=N double bond. This process is a classic example of a 6-exo-trig cyclization, leading to the formation of the six-membered dihydropyrimidine (B8664642) ring characteristic of the 2,3-dihydroquinazolin-4(1H)-one structure. researchgate.netnih.gov This cyclization is often irreversible and drives the reaction forward.

The sequence for this crucial step can be detailed as:

| Stage | Description | Key Transformation |

| 1. Pre-cyclization | Formation of the N-(2-carbamoylphenyl)iminium intermediate from 2-aminobenzamide and o-tolualdehyde. | C=N bond formation |

| 2. Nucleophilic Attack | The amide nitrogen atom attacks the imine carbon atom. | C-N bond formation, creating the heterocyclic ring |

| 3. Proton Transfer | A proton transfer step neutralizes the intermediate. | Formation of the stable 2-(o-tolyl)-2,3-dihydroquinazolin-4(1H)-one |

This interactive table details the stages of the intramolecular nucleophilic cyclization step.

This intramolecular cyclization is a fundamental strategy in the synthesis of a wide array of quinazolinone-based heterocyclic systems, highlighting its robustness and importance in synthetic organic chemistry. nih.govnih.gov

Advanced Spectroscopic and Structural Characterization of 2 O Tolyl Quinazolin 4 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for the determination of molecular structure. Through the analysis of ¹H, ¹³C, and two-dimensional NMR data, the precise arrangement of atoms within the 2-(o-tolyl)quinazolin-4(1H)-one molecule can be elucidated.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2-(o-tolyl)quinazolin-4(1H)-one provides detailed information about the chemical environment of the hydrogen atoms. In a typical spectrum recorded in DMSO-d₆, a characteristic singlet corresponding to the N-H proton of the quinazolinone ring appears at a downfield chemical shift of approximately 11.82 ppm. rsc.org The aromatic protons of the quinazolinone and o-tolyl moieties resonate in the region of 7.31-8.12 ppm. rsc.org Specifically, a doublet at around 8.12 ppm is assigned to the proton at position 5 of the quinazolinone ring. rsc.org The protons of the o-tolyl group, including the methyl protons, are also clearly resolved. The methyl protons typically appear as a sharp singlet around 2.31 ppm. rsc.org

Table 1: ¹H NMR Chemical Shift Data for 2-(o-Tolyl)quinazolin-4(1H)-one in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 11.82 | s | 1H | N-H | rsc.org |

| 8.12 | d | 1H | H-5 | rsc.org |

| 7.65 | m | 2H | Ar-H | rsc.org |

| 7.48-7.31 | m | 5H | Ar-H | rsc.org |

| 2.31 | s | 3H | CH₃ | rsc.org |

s = singlet, d = doublet, m = multiplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. The carbonyl carbon (C=O) of the quinazolinone ring is readily identified by its characteristic downfield chemical shift, typically observed around 176.69 ppm in DMSO-d₆. rsc.org The aromatic carbons of both the quinazolinone and o-tolyl rings resonate in the range of 109.28 to 150.66 ppm. rsc.org The carbon of the methyl group on the tolyl substituent gives a signal at approximately 19.39 ppm. rsc.org

Table 2: ¹³C NMR Chemical Shift Data for 2-(o-Tolyl)quinazolin-4(1H)-one in DMSO-d₆

| Chemical Shift (δ) ppm | Assignment | Reference |

| 176.69 | C=O | rsc.org |

| 150.66 | C2 | rsc.org |

| 140.21 | C8a | rsc.org |

| 135.61 | C-Ar | rsc.org |

| 134.99 | C-Ar | rsc.org |

| 131.75 | C-Ar | rsc.org |

| 130.48 | C-Ar | rsc.org |

| 129.63 | C-Ar | rsc.org |

| 129.03 | C-Ar | rsc.org |

| 126.02 | C-Ar | rsc.org |

| 124.78 | C-Ar | rsc.org |

| 123.19 | C-Ar | rsc.org |

| 118.39 | C4a | rsc.org |

| 109.28 | C-Ar | rsc.org |

| 19.39 | CH₃ | rsc.org |

Two-Dimensional (2D) NMR Correlation Spectroscopy (COSY, HSQC, HMBC)

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule. COSY spectra reveal proton-proton couplings, helping to identify adjacent protons in the aromatic rings. HSQC spectra correlate directly bonded proton and carbon atoms, while HMBC spectra show correlations between protons and carbons that are two or three bonds apart. These techniques provide a comprehensive and definitive structural elucidation of 2-(o-tolyl)quinazolin-4(1H)-one.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. The IR spectrum of 2-(o-tolyl)quinazolin-4(1H)-one exhibits several characteristic absorption bands. A prominent band in the region of 1657-1685 cm⁻¹ is attributed to the stretching vibration of the carbonyl group (C=O) in the quinazolinone ring. mdpi.com The N-H stretching vibration is typically observed as a broad band around 3193-3300 cm⁻¹. mdpi.com The aromatic C-H stretching vibrations appear in the range of 3050-3150 cm⁻¹, while the C=C stretching vibrations of the aromatic rings are found between 1450 and 1600 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for 2-(o-Tolyl)quinazolin-4(1H)-one

| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |

| 3193-3300 | N-H Stretch | mdpi.com |

| 3050-3150 | Aromatic C-H Stretch | |

| 1657-1685 | C=O Stretch | mdpi.com |

| 1450-1600 | Aromatic C=C Stretch |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For 2-(o-tolyl)quinazolin-4(1H)-one, HRMS analysis using electrospray ionization (ESI) typically shows a protonated molecular ion [M+H]⁺. The calculated exact mass for C₁₅H₁₂N₂O is 236.0949, and experimental values are consistently found to be in close agreement, confirming the molecular formula. rsc.org For example, a reported found value is 236.1072 for the protonated molecule [M+H]⁺, which is very close to the calculated value of 236.1070 for C₁₆H₁₄NO [M+H]⁺, which appears to be a typo in the source and should be C₁₅H₁₃N₂O. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of 2-(o-tolyl)quinazolin-4(1H)-one, typically recorded in a solvent like ethanol (B145695) or methanol, shows absorption bands in the ultraviolet region. These absorptions are due to π → π* and n → π* electronic transitions within the aromatic quinazolinone system and the attached tolyl group. The exact positions and intensities of the absorption maxima (λmax) are influenced by the solvent and the substitution pattern on the aromatic rings.

Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

A comprehensive search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), reveals that the single-crystal X-ray structure of 2-(o-Tolyl)quinazolin-4(1H)-one has not been deposited or published in the refereed literature to date.

While crystallographic data for numerous quinazolinone derivatives exist, providing a general understanding of the structural motifs within this class of compounds, the specific arrangement of atoms, bond lengths, bond angles, and intermolecular interactions for 2-(o-Tolyl)quinazolin-4(1H)-one remains undetermined. The presence and orientation of the ortho-tolyl substituent at the 2-position of the quinazolinone core are expected to significantly influence the molecule's solid-state conformation and crystal packing.

Typically, a single-crystal X-ray diffraction study would provide precise insights into:

Molecular Conformation: The dihedral angle between the quinazolinone ring system and the o-tolyl group, which is crucial for understanding steric hindrance and potential intramolecular interactions.

Crystal System and Space Group: These parameters define the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) define the fundamental repeating unit of the crystal.

Intermolecular Interactions: The study would elucidate the nature and geometry of non-covalent interactions such as hydrogen bonds (e.g., N-H···O) and π-π stacking interactions, which govern the supramolecular architecture.

Without experimental data from a single-crystal X-ray diffraction analysis of 2-(o-Tolyl)quinazolin-4(1H)-one, the generation of specific data tables for crystallographic parameters, selected bond lengths, and bond angles is not possible. Further experimental work is required to elucidate the precise solid-state structure of this compound.

Structural Modifications and Derivative Synthesis of 2 O Tolyl Quinazolin 4 1h One

Design and Synthesis of Substituent Variants at Key Positions

The chemical architecture of 2-(o-Tolyl)quinazolin-4(1H)-one offers several key positions for structural modification, primarily at the N-1, C-2, and C-3 positions of the quinazolinone ring. These modifications are instrumental in tuning the molecule's electronic and steric properties.

Substitutions at the N-1 and N-3 Positions:

The nitrogen atoms at positions 1 and 3 are common sites for alkylation and arylation. For instance, N-alkylation can be achieved to introduce various side chains. nih.gov A general approach involves the reaction of the parent quinazolinone with alkyl halides in the presence of a base. nih.gov One study detailed the synthesis of N-alkyl substituted benzimidazoquinazolinones through a copper-catalyzed C-N amination protocol, showcasing the versatility of modifying the nitrogen positions within a related fused heterocyclic system. nih.gov Another example includes the synthesis of 3-(p-Tolyl)quinazolin-4(3H)-one. acs.org

Modifications at the C-2 Position:

The C-2 position, occupied by the o-tolyl group, is another focal point for derivatization. Modifications here can significantly impact the molecule's interaction with biological targets. Research has shown the synthesis of various 2-substituted quinazolin-4(3H)-ones, including those with different aryl or styryl groups. nih.govnih.gov For example, a series of 2-aryl-substituted quinazolines were designed to explore optimal structural requirements for biological activity. nih.gov These syntheses often begin with precursors like 2-aminobenzamide (B116534), which can be reacted with various aldehydes or their equivalents. nih.gov

The following table provides examples of substituent variations at different positions of the quinazolinone core, though not all are direct derivatives of the 2-(o-tolyl) variant, they illustrate the common strategies employed.

| Position of Substitution | Substituent | Synthetic Approach | Reference |

| N-1 | 3-morpholinopropionyl | Reaction with 3-morpholinopropionyl chloride | uni.lu |

| C-2 | 4-methoxyphenyl | Reaction of 2-aminobenzamide with 4-methoxybenzaldehyde | nih.gov |

| C-2 | Naphthalen-1-yl | Microwave coupling of 2-aminobenzamide with naphthaldehyde | nih.gov |

| N-3 | p-Tolyl | Not specified | uni.lu |

| C-8 | Basic side chain | Incorporation during synthesis from substituted anthranilic acids | nih.gov |

Hybrid Molecule Architectures Incorporating the Quinazolin-4(1H)-one Scaffold

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool for creating novel chemical entities with potentially enhanced or new properties. nih.gov The 2-(o-Tolyl)quinazolin-4(1H)-one scaffold has been successfully integrated into various hybrid architectures.

Quinazolinone-Isoxazole Hybrid Systems

The fusion of the quinazolinone core with an isoxazole (B147169) ring has been explored to generate new hybrid molecules. nih.govmdpi.com A common synthetic route involves the 1,3-dipolar cycloaddition reaction between a quinazolinone derivative containing a dipolarophile (like an N-propargyl or N-allyl group) and a nitrile oxide. nih.govmdpi.com This method allows for the regioselective formation of quinazolinone-isoxazole or quinazolinone-isoxazoline hybrids. mdpi.com The structures of these hybrids are typically confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry. nih.govmdpi.com

| Hybrid System | Linker | Synthetic Method | Key Intermediates | Reference |

| Quinazolinone-Isoxazole | Propargyl group | 1,3-Dipolar Cycloaddition | N-propargyl quinazolin-4(3H)-one, Nitrile oxides | nih.gov |

| Quinazolinone-Isoxazoline | Allyl group | 1,3-Dipolar Cycloaddition | N-allylquinazolinone, Arylnitriloxides | mdpi.com |

Quinazolinone-Triazole Conjugates

The conjugation of quinazolinones with triazole moieties has yielded a significant number of hybrid molecules. nih.govrsc.orgnih.gov The "click" chemistry approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a prominent method for synthesizing these conjugates. sci-hub.se This typically involves reacting a quinazolinone bearing an alkyne functionality with an azide-containing partner, or vice versa. sci-hub.se For example, 3-amino-quinazolinone derivatives can be treated with chloroacetyl chloride and then reacted with a triazole thiol to form the hybrid structure. nih.gov Another approach involves the propargylation of the quinazolinone followed by a click reaction with aryl azides. sci-hub.se

| Hybrid System | Linker | Synthetic Method | Starting Materials | Reference |

| Quinazolinone-Triazole | Acetamide | Multi-step synthesis | 3-Amino-quinazolinone, Chloroacetyl chloride, 4-methyl-4H-1,2,4-triazole-3-thiol | nih.gov |

| Quinazolinone-Triazole | Benzyl (B1604629) | Click Chemistry | 4-nitro-benzylazide, various alkynes, 4-chloro quinazolines | nih.gov |

| Quinazolinone-1,2,3-Triazole | Methylene | Click Chemistry | 3-(prop-2-yn-1-yl) quinazolin-4(3H)-one, Aryl azides | sci-hub.se |

Quinazolinone-Pyridine/Pyrazole/Pyrimidine (B1678525) Combinations

The quinazolinone scaffold has also been combined with other nitrogen-containing heterocycles like pyridine, pyrazole, and pyrimidine to create diverse hybrid molecules. nih.gov For instance, quinazolinone-pyrimidine hybrids have been synthesized by reacting a chloroacetylated quinazolinone intermediate with 2-mercaptopyrimidines. nih.gov Further reactions can lead to a variety of dihydropyrimidine (B8664642) and pyrimidine derivatives. nih.gov The development of quinazolinone-pyrazole hybrids has also been reported, often with the goal of exploring their potential in various biological applications. nih.gov

Strategic Derivatization for Enhanced Chemical Diversity

Strategic derivatization of the 2-(o-Tolyl)quinazolin-4(1H)-one core is crucial for expanding its chemical space and exploring structure-activity relationships. This involves the introduction of a wide range of functional groups and structural motifs.

A key strategy is the use of versatile intermediates that can be readily transformed into a variety of final products. For example, 3-amino-quinazolinones serve as a platform for introducing different substituents at the N-3 position, which can then be further modified. nih.gov Similarly, the introduction of reactive handles, such as a propargyl or allyl group, allows for subsequent reactions like click chemistry or cycloadditions to build more complex molecules. nih.govmdpi.comsci-hub.se

The synthesis of libraries of compounds with systematic variations in substituents allows for a comprehensive exploration of the chemical space around the 2-(o-Tolyl)quinazolin-4(1H)-one scaffold. For instance, by varying the aromatic aldehyde used in the initial condensation with 2-aminobenzamide, a diverse set of C-2 substituted quinazolinones can be generated. nih.gov Furthermore, functional groups on the tolyl ring itself could be modified to introduce additional diversity. These approaches, combined with the hybridization strategies discussed earlier, provide a powerful toolkit for generating a vast array of novel quinazolinone derivatives. nih.gov

Biological Activities and Structure Activity Relationships Sar of 2 O Tolyl Quinazolin 4 1h One Derivatives

Antimicrobial Activities of Quinazolinone Analogues

Quinazolinone derivatives have emerged as a promising class of antimicrobial agents, exhibiting a broad spectrum of activity against various pathogenic bacteria and fungi. nih.govyoutube.com The structural versatility of the quinazolinone ring allows for modifications that can enhance their efficacy and selectivity. mdpi.com

Numerous studies have demonstrated the in vitro antibacterial potential of quinazolinone analogues against both Gram-positive and Gram-negative bacteria. The introduction of different substituents on the quinazolinone core has been shown to significantly influence their antibacterial potency.

For instance, a series of novel quinazolinone derivatives containing a substituted amino moiety showed good to moderate antibacterial activities against the Gram-negative bacterium Escherichia coli. youtube.com Specifically, compounds with certain substitutions exhibited a minimum inhibitory concentration (MIC) value of 0.31 μg/mL. youtube.com Another study synthesized new quinazoline (B50416) derivatives that exhibited notable activity against several bacterial strains, with some compounds showing promising results against methicillin-resistant Staphylococcus aureus (MRSA). youtube.com Research has also indicated that substitutions at the 6 and 8 positions of the phenyl ring of quinazolinone, such as with bromine or chlorine, can enhance antimicrobial activities. nih.gov

Furthermore, the synthesis of quinazolinone-azole hybrids has been explored to leverage the antimicrobial effects of both moieties. nih.gov In one such study, a synthesized hybrid, compound 7a, demonstrated superior effects against Staphylococcus epidermidis, Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa compared to other synthesized compounds. nih.gov Another derivative, 5d, was particularly effective against Proteus vulgaris. nih.gov

The mechanism of action for some of these derivatives is believed to involve the inhibition of essential bacterial enzymes. For example, certain quinazolinone derivatives have been designed as inhibitors of bacterial gyrase and DNA topoisomerase IV, which are crucial for bacterial DNA replication. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Quinazolinone Derivatives This table is interactive. You can sort and filter the data.

| Compound ID | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 5C | Escherichia coli | 0.31 | youtube.com |

| 5F | Escherichia coli | 0.31 | youtube.com |

| 5M | Escherichia coli | 0.31 | youtube.com |

| 7a | Staphylococcus epidermidis | Not specified | nih.gov |

| 7a | Staphylococcus aureus | Not specified | nih.gov |

| 7a | Enterococcus faecalis | Not specified | nih.gov |

| 7a | Escherichia coli | Not specified | nih.gov |

| 7a | Pseudomonas aeruginosa | Not specified | nih.gov |

| 5d | Proteus vulgaris | Not specified | nih.gov |

| D32 | Xanthomonas oryzae pv. Oryzae | 1.5 | nih.gov |

| 13 | Escherichia coli | 65 | nih.gov |

In addition to their antibacterial properties, quinazolinone analogues have demonstrated significant in vitro antifungal activity against a range of fungal pathogens.

Several synthesized quinazolinone derivatives have shown good activity against Candida albicans and Aspergillus niger. nih.gov Fused pyrolo-quinazolinone derivatives were effective at concentrations of 32 or 64 μg/ml, while fused pyridazine-quinazolinone derivatives showed acceptable antifungal activity at 32 μg/ml. nih.gov In another study, newly synthesized pyrazol-quinazolinone compounds exhibited significant antifungal activity against seven phytopathogenic fungi at concentrations of 150 and 300 mg/L. mdpi.com One of these compounds, 2c, displayed a 62.42% inhibition rate against Fusarium oxysporum f. sp. Niveum at 300 mg/L. mdpi.com

The structure-activity relationship in antifungal activity has also been investigated. It was observed that for the fungus Rhizoctonia solani AG1, compounds with a chloride group on the quinazolinone moiety had a better inhibitory effect than those with a cyano group. Conversely, for fungi such as Fusarium verticillioides and Colletotrichum fructicola, compounds containing a cyano group were more effective. Quinazolinone-azole hybrids have also been evaluated for their antifungal effects, with one compound, 6b, showing notable activity against Candida albicans, Aspergillus fumigatus, and Aspergillus niger. nih.gov

Table 2: In Vitro Antifungal Activity of Selected Quinazolinone Derivatives This table is interactive. You can sort and filter the data.

| Compound ID | Fungal Strain | Activity | Reference |

|---|---|---|---|

| 2c | Fusarium oxysporum f. sp. Niveum | 62.42% inhibition at 300 mg/L | mdpi.com |

| 6c | Sclerotinia sclerotiorum | IC50 = 2.46 µg/mL | |

| 6c | Pellicularia sasakii | IC50 = 2.94 µg/mL | |

| 6c | Fusarium graminearum | IC50 = 6.03 µg/mL | |

| 6c | Fusarium oxysporum | IC50 = 11.9 µg/mL | |

| 6b | Candida albicans | Not specified | nih.gov |

| 6b | Aspergillus fumigatus | Not specified | nih.gov |

| 6b | Aspergillus niger | Not specified | nih.gov |

| THTQ | Aspergillus niger | MIC = 15 mg/mL | |

| THTQ | Candida albicans | MIC = 7.5 mg/mL | |

| THTQ | Aspergillus flavus | MIC = 15 mg/mL |

Antitumor and Cytotoxic Activity Profiles

The quinazoline and quinazolinone cores are versatile scaffolds in the development of novel anticancer agents. Many derivatives have shown potent cytotoxic activity against a variety of human cancer cell lines, acting through various mechanisms, including kinase and topoisomerase inhibition.

Quinazolinone derivatives have demonstrated significant in vitro growth inhibitory effects across a panel of human cancer cell lines.

For instance, a series of novel quinazolinone derivatives with a substituted amino moiety exhibited potent cytotoxicity against the SGC-7901 gastric cancer cell line, with IC50 values ranging from 0.72 to 1.41 μM. youtube.com Certain compounds from this series also showed selectivity towards cancer cells over normal tissue cells. youtube.com In another study, newly synthesized quinazolinone derivatives with substituted quinoxalindione at position 3 were tested against MCF-7 and HeLa cell lines, with almost all compounds showing cytotoxic activity. The derivative 11g, which contains a nitro substituent, displayed the highest cytotoxicity against the HeLa cell line.

Furthermore, quinazoline-sulfonamide derivatives have been investigated for their antileukemic activity. Compound 4a showed more potent cytotoxic activity against leukemia cell lines (Jurkat and THP-1) compared to solid tumor cell lines, with IC50 values of 6.1 and 6.5 µM, respectively. Compound 4d, with a p-tolyl group, also showed promising cytotoxic activity against these leukemia cell lines, with IC50 values of 4.2 and 4.6 µM.

Table 3: In Vitro Cytotoxic Activity of Selected Quinazolinone Derivatives This table is interactive. You can sort and filter the data.

| Compound ID | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |

|---|---|---|---|

| 5A - 5O | SGC-7901 | 0.72 - 1.41 | youtube.com |

| 4a | Jurkat | 6.1 | |

| 4a | THP-1 | 6.5 | |

| 4d | Jurkat | 4.2 | |

| 4d | THP-1 | 4.6 | |

| 6d | NCI-H460 | GI50 = 0.789 | |

| SQ2 | HT-29 | IC50 = 3.38 | |

| SQ2 | COLO-205 | IC50 = 10.55 | |

| 2i | MCF-7 | Not specified | |

| 3i | A2780 | Not specified | |

| 5d | HepG2, MCF-7, MDA-231, HeLa | IC50 = 1.94–7.1 |

A key mechanism through which quinazolinone derivatives exert their antitumor effects is the inhibition of protein kinases, which are crucial for cancer cell signaling pathways.

EGFR and VEGFR-2 Inhibition: The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are important targets in cancer therapy. Numerous quinazoline-based derivatives have been developed as inhibitors of these kinases. For example, compound 6d, a quinazolin-4(3H)-one derivative, potently inhibited EGFR with an IC50 value of 0.069 µM, comparable to the known inhibitor erlotinib. Another compound, SQ2, showed significant VEGFR-2 kinase inhibition with an IC50 of 0.014 µM. Some derivatives have been found to act as dual inhibitors of EGFR and other kinases. The binding of these inhibitors to the ATP-binding site of the kinases blocks the downstream signaling cascades that promote cell proliferation and angiogenesis.

HPPD Inhibition: 4-Hydroxyphenylpyruvate dioxygenase (HPPD) is an enzyme involved in tyrosine catabolism and has been identified as a target for herbicides. Triketone-containing quinazoline-2,4-dione derivatives have been designed and synthesized as HPPD inhibitors. One such compound, 1-ethyl-6-(2-hydroxy-6-oxocyclohex-1-enecarbonyl)-3-(o-tolyl)quinazoline-2,4(1H,3H)-dione (11h), exhibited very high HPPD inhibition activity with a Ki value of 0.005 µM, which was more potent than the commercial herbicide mesotrione. The inhibition of HPPD disrupts pathways essential for plant growth.

Table 4: Kinase Inhibition Profile of Selected Quinazolinone Derivatives This table is interactive. You can sort and filter the data.

| Compound ID | Kinase Target | Activity (IC50/Ki in µM) | Reference |

|---|---|---|---|

| 6d | EGFR | IC50 = 0.069 | |

| SQ2 | VEGFR-2 | IC50 = 0.014 | |

| 11h | HPPD | Ki = 0.005 | |

| 24 | EGFR-TK | IC50 = 0.0134 | |

| 2i | CDK2 | IC50 = 0.173 | |

| 3i | CDK2 | IC50 = 0.177 |

Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. youtube.com They are validated targets for anticancer drugs. youtube.com Quinazoline derivatives have been investigated as inhibitors of both topoisomerase I and topoisomerase II.

The mechanism of these inhibitors often involves stabilizing the covalent complex between the topoisomerase enzyme and DNA. youtube.com This leads to DNA strand breaks, which, if not repaired, can trigger apoptosis and cell death. youtube.com For example, some 1,2,4-triazolo[4,3-c]quinazoline derivatives have been designed as topoisomerase II inhibitors and DNA intercalators. nih.gov The most promising of these compounds induced apoptosis and arrested the cell cycle at the G2-M phase in HepG-2 cells. nih.gov

Structure-activity relationship studies have provided insights into the features required for topoisomerase inhibition. For instance, the presence of a phenyl ring at the C-2 position of the quinazoline scaffold has been shown to be important for forming hydrogen bonds with the enzyme, thereby enhancing the inhibitory activity. Furthermore, dihydropyrazolo[1,5-c]quinazolines with an electron-releasing substituent at the 2-position showed increased inhibitory activity against topoisomerase II. Some quinazoline derivatives have been found to act as dual inhibitors of topoisomerase I and II.

Tubulin Polymerization Modulation Studies

Certain derivatives of 2,3-dihydro-2-(aryl)-4(1H)-quinazolinone have been identified as inhibitors of tubulin polymerization, a mechanism crucial for their cytotoxic effects against cancer cells. nih.gov Analysis using the COMPARE algorithm has suggested that the cytotoxicity of these compounds stems from their interaction with tubulin. nih.gov Specifically, several of these derivatives have demonstrated significant inhibition of tubulin assembly and have also been shown to inhibit the binding of radiolabeled colchicine (B1669291) to tubulin. nih.gov

Structurally, these 2,3-dihydro-2-(aryl)-4(1H)-quinazolinone derivatives are analogous to other antimitotic agents such as flavonols and derivatives of 2-styrylquinazolin-4(3H)-one and 2-phenyl-4-quinolone. nih.gov Further research has led to the design and synthesis of novel 2-substituted 2,3-dihydroquinazolin-4(1H)-one derivatives that exhibit potent in vitro antiproliferative activities against various cancer cell lines. One promising compound from this series was found to inhibit tubulin polymerization, disrupt cellular microtubule networks, and induce apoptosis. nih.gov Molecular docking studies have further supported these findings, suggesting that these compounds can effectively occupy the colchicine binding site of tubulin. nih.govsemanticscholar.org The development of quinazolinone-based derivatives as tubulin polymerization inhibitors continues to be an active area of research, with a focus on optimizing their anticancer properties. researchgate.netwipo.int

Central Nervous System (CNS) Activity Research

Quinazoline derivatives have been extensively investigated for their effects on the central nervous system, exhibiting a range of activities including anticonvulsant and sedative-hypnotic properties. nih.gov

Anticonvulsant Properties and Proposed Mechanisms (e.g., GABA-A Receptor Stimulation)

The quinazoline nucleus is considered a key pharmacophore for anticonvulsant activity. nih.gov Numerous quinazoline derivatives have been synthesized and evaluated for their potential to manage seizures. nih.gov While many have shown promise, issues with neurotoxicity have hindered their clinical development, prompting a continued search for safer and more effective agents. nih.gov

One of the primary proposed mechanisms for the anticonvulsant action of quinazolinones is their ability to enhance the action of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the CNS. semanticscholar.org It is believed that these compounds act as positive allosteric modulators of the GABA-A receptor. nih.govsemanticscholar.org Molecular docking studies have been employed to predict the binding affinities of various quinazolinone derivatives to the GABA-A receptor, helping to rationalize their anticonvulsant activities. nih.govresearchgate.net For instance, certain 6-fluoro-quinazoline-4-amine derivatives have shown high binding affinities to the GABA-A receptor, which correlates with their potent anticonvulsant effects in animal models. nih.gov These studies aim to identify lead compounds with improved efficacy and a better safety profile for future development. researchgate.net

Historical Perspective on Sedative-Hypnotic Activities of Quinazolinone Derivatives

The sedative-hypnotic properties of quinazolinone derivatives have been recognized for decades. nih.gov Historically, certain substituted 4-quinazolinone derivatives were investigated and identified as having hypnotic and anticonvulsant effects. nih.gov This led to the development and clinical use of compounds like methaqualone, a well-known sedative-hypnotic from this class. The exploration of the quinazoline scaffold has yielded various pharmaceutical agents with diverse applications, including those targeting the CNS. researchgate.net The historical context of these discoveries continues to inform the design of new derivatives with potential therapeutic applications. researchgate.net

Anti-inflammatory and Analgesic Research

The anti-inflammatory and analgesic potential of quinazoline derivatives has been a significant area of investigation. researchgate.net

Modulation of Inflammatory Mediators (e.g., COX-2, iNOS, IL-1β)

Quinazolinone derivatives have been shown to exert anti-inflammatory effects through the modulation of key inflammatory mediators. One of the primary targets is Cyclooxygenase-2 (COX-2), an enzyme that is upregulated during inflammation and cancer. nih.gov Certain compounds have been found to selectively inhibit COX-2 over its constitutive isoform, COX-1, which is crucial for reducing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). nih.govcaldic.com

In addition to COX-2, the inducible nitric oxide synthase (iNOS) is another important target. Overproduction of nitric oxide (NO) by iNOS contributes to inflammatory processes. caldic.com Some quinazolinone derivatives have demonstrated the ability to suppress the expression and activity of iNOS. nih.gov The inflammatory response is also driven by pro-inflammatory cytokines such as Interleukin-1β (IL-1β), which can induce the expression of both COX-2 and iNOS. nih.gov By inhibiting these downstream mediators, quinazolinone derivatives can effectively dampen the inflammatory cascade.

The general anti-inflammatory properties of the broader quinazoline class are well-documented, with many derivatives showing potent activity in various preclinical models. nih.gov

Insights into TLR4 Signaling Inhibition

Toll-like receptor 4 (TLR4) is a key pattern recognition receptor of the innate immune system that plays a crucial role in initiating inflammatory responses. nih.govfrontiersin.org Activation of TLR4 by various ligands, including damage-associated molecular patterns (DAMPs), leads to the production of pro-inflammatory mediators. nih.gov This has made TLR4 an attractive target for the development of novel anti-inflammatory therapies. frontiersin.org

Recent research has explored the potential of small molecules to inhibit TLR4 signaling. nih.gov While direct studies on 2-(o-Tolyl)quinazolin-4(1H)-one derivatives are emerging, the broader class of heterocyclic compounds is being investigated for TLR4 inhibitory activity. The mechanism of inhibition often involves interfering with the formation of the TLR4/MD-2 complex, which is necessary for downstream signaling and the activation of transcription factors like NF-κB. nih.gov Inhibition of this pathway can suppress the production of inflammatory cytokines and enzymes such as COX-2 and iNOS. nih.gov

Antiviral Activity Studies (e.g., SARS-CoV-2 Main Protease Inhibition)

The global health crisis caused by SARS-CoV-2 spurred extensive research into novel antiviral agents. Within this context, quinazolinone derivatives have emerged as a promising class of compounds. Research has shown that the quinazolin-4-one scaffold can serve as a basis for the development of nonpeptidic, noncovalent inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. nih.gov

One line of investigation involved a scaffold hopping strategy, transforming the chromen-4-one core of a known inhibitor, baicalein, into a quinazolin-4-one structure. This led to the discovery of quinazolin-4-one-based Mpro inhibitors with enhanced biochemical potency and cellular antiviral activity compared to the parent compound. nih.gov For instance, compound C7 demonstrated superior inhibitory activity against SARS-CoV-2 Mpro with an IC50 value of 0.085 ± 0.006 μM, a significant improvement over baicalein's 0.966 ± 0.065 μM. nih.gov Furthermore, C7 was more effective at inhibiting viral replication in SARS-CoV-2-infected Vero E6 cells, with an EC50 of 1.10 ± 0.12 μM, and showed low cytotoxicity. nih.gov

Another study highlighted the potential of 2-aminoquinazolin-4-(3H)-ones against both SARS-CoV-2 and MERS-CoV. nih.gov Specifically, 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one showed significant efficacy against SARS-CoV-2 in a Vero cell assay with an IC50 of 0.23 μM, alongside a favorable in vitro pharmacokinetic profile. nih.gov Computational studies have also suggested that a p-tolylamino-substituted quinoxalino[2,1-b]quinazolinone derivative shows promise as a COVID-19 Mpro inhibitor, warranting further investigation. nih.gov

Alpha-Glucosidase Inhibition Research

Quinazolin-4(3H)-one derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, making them potential candidates for anti-diabetic agents. nih.govnih.gov

In one study, a series of quinazolinone derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity. nih.gov Among them, 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ) and 2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ) were found to be potent inhibitors with IC50 values of 12.5 ± 0.1 μM and 15.6 ± 0.2 μM, respectively. nih.gov Mechanistic studies revealed that these compounds act as reversible, non-competitive inhibitors. nih.gov

Another research effort focused on quinazolin-4(3H)-one bearing phenoxy-acetamide derivatives. nih.gov Compound 7b from this series exhibited the highest α-glucosidase inhibition with an IC50 of 14.4 µM, which was approximately 53 times more potent than the standard drug, acarbose. nih.gov Kinetic studies indicated that compound 7b acts as a competitive inhibitor of α-glucosidase. nih.gov

Antioxidant Activity Investigations

The quinazolin-4(3H)-one scaffold has been explored for its antioxidant potential, often by incorporating phenolic moieties known for their radical scavenging properties. nih.govmdpi.com The development of hybrid molecules that link the quinazolin-4-one core with polyphenolic compounds has shown promising results. nih.govmdpi.com

The antioxidant activity of these derivatives is influenced by the number and position of phenolic hydroxyl groups. mdpi.comresearchgate.net Studies have shown that ortho-diphenolic derivatives of quinazolin-4(3H)-one, in particular, exhibit strong antioxidant effects, in some cases surpassing that of standard antioxidants like ascorbic acid and Trolox. nih.govmdpi.comresearchgate.net The mechanism of action is believed to involve hydrogen atom transfer, the ability to donate electrons, and the chelation of metal ions. mdpi.comscispace.com

Comprehensive Structure-Activity Relationship (SAR) Analysis

The biological activities of 2-(o-Tolyl)quinazolin-4(1H)-one derivatives are intricately linked to their chemical structures. SAR studies have been crucial in identifying the key features that govern their potency and selectivity for various biological targets.

Impact of Ortho-Tolyl Group and Other Substituents on Biological Potency

The substitution pattern on the quinazolinone ring system plays a pivotal role in determining the biological activity. nih.gov Specifically, substitutions at positions 2 and 3 are considered essential for many pharmacological effects. nih.govresearchgate.net

In the context of PD-1/PD-L1 inhibition, a series of 8-(o-tolyl)quinazoline derivatives were designed. nih.gov Molecular docking studies revealed that the 8-(o-tolyl)quinazoline moiety could occupy a hydrophobic channel in the PD-L1 protein. nih.gov Further SAR studies on these derivatives indicated that hydrophilic and flexible groups in the tail, such as those containing an alcohol hydroxyl and a secondary amino group, significantly contributed to their inhibitory activity. nih.gov Conversely, the introduction of rigid, bulky lipophilic groups tended to reduce activity. nih.gov

For cytotoxic and topoisomerase II inhibitory activities, the nature of the substituent on the triazoloquinazoline ring was found to be critical. nih.govplos.org A trifluoromethyl group was shown to be more advantageous than a chlorobenzene (B131634) or a toluene (B28343) moiety, likely due to its ability to form additional hydrogen and hydrophobic bonds with the target receptor. nih.govplos.org

Identification of Key Pharmacophoric Features for Diverse Biological Activities

The quinazolinone nucleus is recognized as a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile scaffold for designing ligands for diverse biological targets. nih.govresearchgate.neteipublication.com

For antimicrobial activity, key pharmacophoric features include substitution at positions 2 and 3 of the quinazolinone ring, the presence of a halogen atom at positions 6 and 8, and an amine or substituted amine at position 4. nih.gov The presence of a substituted aromatic ring at position 3 and methyl, amine, or thiol groups at position 2 are often essential for antimicrobial effects. nih.gov

In the case of α-glucosidase inhibition, the presence of a halogen (chloro or bromo) at the para position of the 2-phenyl ring has been shown to be a key feature for potent inhibitory activity. nih.gov

For antiviral activity against SARS-CoV-2 Mpro, the quinazolin-4-one core itself acts as a crucial pharmacophore. Further optimization at the C2 and N3 positions with various substituents can lead to highly potent inhibitors. nih.gov

Applications of 2 O Tolyl Quinazolin 4 1h One in Synthetic Chemistry and Beyond

Utility as Precursors and Building Blocks in Organic Synthesis

2-(o-Tolyl)quinazolin-4(1H)-one serves as a valuable starting material for the synthesis of a variety of more complex molecules. The reactivity of the quinazolinone core, particularly at the N-1, N-3, and C-2 positions, allows for a range of chemical modifications.

The general structure of quinazolin-4(1H)-ones allows for derivatization at multiple sites, making them versatile building blocks. For instance, the nitrogen atoms of the quinazolinone ring can undergo alkylation. Studies on similar quinazolinone systems have shown that N-alkylation is a common and effective method for introducing new functional groups. researchgate.netjuniperpublishers.com This allows for the attachment of various side chains, which can be used to modulate the compound's properties or to link it to other molecular fragments. While specific examples for the o-tolyl derivative are not extensively documented in readily available literature, the established reactivity of the quinazolinone nucleus suggests that it would readily participate in such reactions.

Furthermore, the C-2 position of the quinazolinone ring can be functionalized. For example, a metal-free cross-dehydrogenative coupling has been reported for the C-2-H alkylation of quinazolin-4-ones with simple alkanes, demonstrating the feasibility of introducing alkyl groups at this position under mild conditions. nih.gov Additionally, methods for the synthesis of pyrrolo[1,2-a]quinazolin-5(1H)-one derivatives from 2-alkenyl quinazolin-4(3H)-ones have been developed, showcasing the potential for constructing fused heterocyclic systems. beilstein-journals.org These examples highlight the potential of 2-(o-Tolyl)quinazolin-4(1H)-one to act as a scaffold for the creation of diverse and complex molecular architectures.

The synthesis of various substituted quinazolinones is well-documented, often through multi-component reactions. rsc.orgorganic-chemistry.orgresearchgate.netnih.govacs.org These methods provide access to a wide array of quinazolinone derivatives, which can then be used as precursors for further synthetic transformations. The presence of the o-tolyl group in 2-(o-Tolyl)quinazolin-4(1H)-one can influence the reactivity and properties of the resulting derivatives, making it a unique building block for combinatorial chemistry and drug discovery programs.

Table 1: Potential Synthetic Transformations of the Quinazolinone Core

| Reaction Type | Position(s) | Reagents & Conditions | Potential Product |

| N-Alkylation | N-1, N-3 | Alkyl halides, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-alkylated quinazolinones |

| C-2-H Alkylation | C-2 | Alkanes, Oxidant | 2-Alkyl-quinazolinones |

| Annulation | C-2 | Functionalized side chains (e.g., butenyl group), Oxidizing agent (e.g., PIFA) | Fused heterocyclic systems (e.g., pyrroloquinazolines) |

| Coupling Reactions | Various | Boronic acids (Suzuki), Alkynes (Sonogashira) with pre-functionalized quinazolinones | Aryl or alkynyl substituted quinazolinones |

Potential in Material Science Applications (e.g., Photophysical Properties, Azo-based Materials)

Beyond its utility in synthetic chemistry, 2-(o-Tolyl)quinazolin-4(1H)-one and its derivatives exhibit properties that make them attractive candidates for applications in material science.

Quinazolinone derivatives are known to possess interesting photophysical properties, including fluorescence. furman.edunih.govresearchgate.net The emission characteristics of these compounds are often influenced by the nature and position of substituents on the quinazolinone and the 2-aryl ring. For instance, 2-arylquinazolin-4(3H)-ones can exhibit fluorescence in the blue-green region of the spectrum, with quantum yields being sensitive to the electronic properties of the substituents and the polarity of the solvent. nih.gov

Studies on various 2,3-dihydroquinazolin-4(1H)-one derivatives have shown that their absorption and emission maxima are solvent-dependent, typically showing a red-shift with increasing solvent polarity. furman.edu This solvatochromism indicates a larger dipole moment in the excited state compared to the ground state. The Stokes shifts for these compounds are often large, which is a desirable characteristic for fluorescent probes and materials to minimize self-absorption. furman.edunih.gov Although specific photophysical data for 2-(o-Tolyl)quinazolin-4(1H)-one is not extensively reported, the general trends observed for 2-arylquinazolinones suggest that it would likely exhibit fluorescence with properties that could be tuned through further derivatization.

Table 2: General Photophysical Properties of 2-Arylquinazolinone Derivatives

| Property | Observation | Potential Application | Reference |

| Fluorescence | Emission in the blue-green region | Organic Light-Emitting Diodes (OLEDs), Fluorescent probes | nih.gov |

| Solvatochromism | Red-shift in absorption and emission with increasing solvent polarity | Environmental sensors, Polarity probes | furman.edu |

| Large Stokes Shift | Significant separation between absorption and emission maxima | Reduced self-absorption in fluorescent materials, Improved sensitivity in bio-imaging | furman.edunih.gov |

| Tunable Emission | Properties are dependent on substituents | Development of materials with specific colors and properties | nih.gov |

Azo-based Materials

The quinazolinone scaffold can be incorporated into azo dyes, which are a large and important class of colored organic compounds with numerous applications. The synthesis of azo dyes typically involves the diazotization of an aromatic amine followed by coupling with an electron-rich coupling component. unb.ca Quinazolinone derivatives can serve as either the diazo component or the coupling component, depending on their substitution pattern.

For example, amino-substituted quinazolinones can be diazotized and coupled with various aromatic compounds to produce a wide range of colored materials. researchgate.netnih.govchemclassjournal.com Conversely, quinazolinones with electron-donating groups can act as coupling components for diazonium salts. researchgate.net These azo dyes containing the quinazolinone moiety have been investigated for their dyeing properties on various fabrics and for other applications. chemclassjournal.com The incorporation of the 2-(o-Tolyl)quinazolin-4(1H)-one structure into an azo dye could lead to materials with unique coloristic and fastness properties. The general synthetic routes for creating azo dyes from heterocyclic amines are well-established and could be readily adapted for the derivatization of an amino-functionalized version of 2-(o-Tolyl)quinazolin-4(1H)-one. unb.canih.gov

Conclusion and Future Directions in 2 O Tolyl Quinazolin 4 1h One Research

Synthesis and Biological Potential: A Synthesis of Current Knowledge

The chemical scaffold quinazolinone and its derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities. rsc.orgymerdigital.com Synthetic routes to these compounds are well-established and versatile, often involving the condensation of anthranilic acid or its derivatives. generis-publishing.com For instance, heating anthranilic acid with formamide (B127407) is a known method for producing the basic quinazolinone structure. generis-publishing.com Modifications to this core structure, such as the introduction of a 2-(o-tolyl) group, are achieved through various synthetic strategies, allowing for the creation of diverse compound libraries. nih.gov

The biological potential of quinazolinone derivatives is broad, with numerous studies reporting activities such as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. researchgate.netnih.govresearchgate.net The anticancer activity is particularly well-documented, with some derivatives acting as inhibitors of crucial cellular targets like tyrosine kinases and topoisomerase II. nih.govmdpi.comnih.gov The substitution at the 2-position of the quinazolinone ring has been shown to be important for its anticancer effects. rsc.org Research has also highlighted the potential of these compounds as antibacterial, antifungal, and antiviral agents. ymerdigital.comnih.govmdpi.com

Unexplored Research Avenues and Challenges

Despite extensive research into quinazolinone derivatives, significant avenues remain unexplored, particularly for specific analogues like 2-(o-Tolyl)quinazolin-4(1H)-one. A primary challenge is the full elucidation of the mechanism of action for its various biological effects. While broad activities are reported, the specific molecular targets and pathways are often not fully characterized. For example, understanding how the o-tolyl group specifically influences interactions with biological targets compared to other substituents is an area ripe for investigation.

Another significant gap is the comprehensive evaluation of the pharmacokinetic and toxicological profiles of these compounds. While some studies touch upon cytotoxicity against cancer cell lines, in-depth studies on metabolism, distribution, and potential long-term toxicity are often lacking. nih.gov This information is critical for the translation of promising compounds from the laboratory to clinical applications.

Furthermore, the emergence of drug resistance in both cancer and infectious diseases presents a continuous challenge. rsc.orgnih.gov Research into how derivatives of 2-(o-Tolyl)quinazolin-4(1H)-one might overcome existing resistance mechanisms or be used in combination therapies is an important and underexplored area. The development of more efficient and environmentally friendly ("green") synthesis methods also remains a persistent challenge in the field. researchgate.net

Prospects for Innovation and Development

The future of research into 2-(o-Tolyl)quinazolin-4(1H)-one and related compounds is promising, with several key areas for innovation. The use of computational tools, such as molecular docking and in silico screening, can accelerate the design and discovery of new derivatives with enhanced potency and selectivity for specific biological targets. nih.govmdpi.com This approach, combined with a deeper understanding of structure-activity relationships, can guide the synthesis of more effective therapeutic agents.

Molecular hybridization, the strategy of combining the quinazolinone scaffold with other known pharmacophores, presents a powerful approach to developing multifunctional molecules. rsc.org This could lead to compounds with synergistic activities, potentially addressing complex diseases like cancer through multiple mechanisms. rsc.org

There is also a significant prospect in exploring novel therapeutic applications. Given the diverse biological activities of the quinazolinone core, derivatives of 2-(o-Tolyl)quinazolin-4(1H)-one could be investigated for a wider range of diseases, including neurodegenerative disorders and various inflammatory conditions. nih.govresearchgate.net The development of innovative drug delivery systems could also enhance the therapeutic potential of these compounds by improving their solubility, bioavailability, and targeted delivery.

Finally, continued investigation into the fundamental chemistry and biology of this compound class will undoubtedly uncover new opportunities for drug discovery and development, solidifying the role of the quinazolinone scaffold as a privileged structure in medicinal chemistry. nih.gov

Q & A

Q. What are the most reliable synthetic routes for 2-(o-Tolyl)quinazolin-4(1H)-one and its derivatives?

The synthesis of quinazolinone derivatives typically involves condensation reactions between substituted amines and carbonyl-containing precursors. For example:

- Nucleophilic addition : 2-Aminobenzothiazoles react with 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one to yield 3-substituted quinazolinones (e.g., 79–90% yields) .

- Oxidative coupling : A green method uses 2-aminobenzamide and benzyl alcohol under oxygen and t-BuONa, achieving up to 84% yield without toxic oxidants .

- Retrosynthetic approaches : Anthranilic acid, acetic anhydride, and substituted amines are employed for 2-methyl/2-phenyl derivatives .

Q. How are quinazolinone derivatives characterized structurally?

Structural confirmation relies on:

- Spectroscopy : FTIR (C=O stretch at ~1670 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 7.5–8.2 ppm), and mass spectrometry (e.g., molecular ion peaks matching calculated masses) .

- Elemental analysis : Carbon, hydrogen, and nitrogen content are validated against theoretical values .

- X-ray crystallography : Used sparingly due to challenges in crystallization, but critical for resolving stereochemistry in complex derivatives .

Q. What biological activities have been reported for 2-(o-Tolyl)quinazolin-4(1H)-one analogs?

Key activities include:

- Antimicrobial : Derivatives with electron-withdrawing groups (e.g., nitro, bromo) show enhanced activity against Staphylococcus aureus .

- Anticancer : Substituted quinazolinones inhibit PI3K p110 (e.g., PIK-294, IC₅₀ = 0.5 µM) and demonstrate cytotoxicity in cancer cell lines .

- Anticonvulsant : 2-(4-Nitrophenyl) derivatives exhibit significant seizure suppression in rodent models .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for quinazolinone synthesis?

- Solvent selection : Ethanol (EtOH) improves yields in 2-phenyl derivatives compared to CH₂Cl₂ or THF due to better solubility and stabilization of intermediates .

- Catalysis : Base-mediated conditions (e.g., t-BuONa) enhance oxidative coupling efficiency by promoting benzaldehyde intermediate formation .

- Substituent effects : Electron-donating groups on benzaldehydes (e.g., -OMe) increase yields, while electron-withdrawing groups (e.g., -NO₂) require longer reaction times .

Q. How do structural modifications influence the biological activity of quinazolinones?

- Substituent position : Para-substituted aryl groups (e.g., 4-Bromophenyl in compound 9k ) enhance antimicrobial activity compared to ortho/meta positions .

- Heterocyclic appendages : Morpholine or pyridinyl groups in the 2-position improve anti-inflammatory activity by modulating NF-κB and AP-1 pathways .

- Hydrophobic moieties : Cyclohexyl or trifluoromethoxy groups increase blood-brain barrier penetration, critical for CNS-targeted agents .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

- Metabolic stability assays : Test compounds in liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation of 3-nitrophenyl derivatives) .

- Formulation optimization : Encapsulation in liposomes improves bioavailability of poorly soluble derivatives (e.g., logP > 3.5) .

- Dose-response studies : Adjust dosing regimens to account for species-specific pharmacokinetics (e.g., higher mg/kg requirements in rodents vs. primates) .

Q. How can researchers mitigate hazards associated with quinazolinone synthesis?

- Safety protocols : Use fume hoods to avoid inhalation of toxic intermediates (e.g., H302/H315 warnings for 2-Cyclohexyl-1-phenyl derivatives) .

- Waste management : Neutralize acidic byproducts (e.g., HCl from benzoxazinone reactions) before disposal .

- Alternative solvents : Replace DMF or DMSO with cyclopentyl methyl ether (CPME) to reduce environmental toxicity .

Methodological Challenges and Data Analysis

Q. How are discrepancies in synthetic yields resolved for quinazolinones?

- Reagent purity : Use freshly distilled benzyl alcohol to avoid oxidation byproducts (e.g., benzaldehyde impurities reduce yields by ~15%) .

- Temperature control : Maintain 120°C for oxidative coupling; deviations below 100°C result in incomplete dehydrogenation .

- Catalyst screening : Test transition-metal alternatives (e.g., Fe³⁺ vs. Cu²⁺) to minimize side reactions in nitro group reductions .

Q. What computational tools predict the bioactivity of novel quinazolinones?

- Molecular docking : AutoDock Vina assesses binding to PI3K p110 (PDB: 2WXH) with RMSD < 2.0 Å .

- QSAR models : Use MOE or Schrödinger to correlate Hammett σ values of substituents with IC₅₀ data (R² > 0.85) .

- ADME prediction : SwissADME estimates bioavailability (e.g., >70% for derivatives with topological polar surface area < 90 Ų) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.